molecular formula C16H17N5O4S2 B2738225 4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide CAS No. 2415452-88-7

4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide

Cat. No.: B2738225
CAS No.: 2415452-88-7
M. Wt: 407.46
InChI Key: SQIKOSZUZZTQIX-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a dioxopyrrolidinyl moiety, a thiadiazolyl group, and a benzenesulfonamide structure, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxopyrrolidinyl Moiety: This step involves the cyclization of a suitable precursor, such as succinic anhydride, with an amine to form the dioxopyrrolidinyl ring.

    Synthesis of the Thiadiazolyl Group: The thiadiazolyl group can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling Reactions: The final step involves coupling the dioxopyrrolidinyl and thiadiazolyl intermediates with a benzenesulfonamide derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide
  • **this compound

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S2/c1-10-17-18-16(26-10)20-8-11(9-20)19-27(24,25)13-4-2-12(3-5-13)21-14(22)6-7-15(21)23/h2-5,11,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIKOSZUZZTQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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